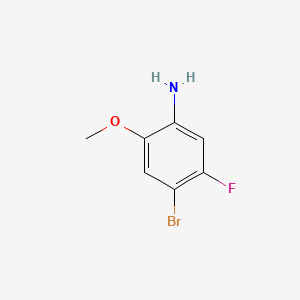

4-Bromo-5-fluoro-2-methoxyaniline

Description

Contextualization within Halogenated Aniline (B41778) Derivatives

Halogenated anilines are a class of organic compounds that are foundational to many areas of modern chemistry. researchgate.netnih.gov These derivatives of aniline, containing one or more halogen atoms, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. acs.orgchemicalbook.com The introduction of halogen atoms (F, Cl, Br, I) onto the aniline scaffold profoundly influences the molecule's electronic properties, reactivity, and biological activity. mdpi.com

The nature and position of the halogen substituent can direct further chemical modifications, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. chemicalbook.com For instance, the bromine atom in many halogenated anilines serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. mdpi.com The fluorine atom, on the other hand, is often incorporated to enhance metabolic stability, binding affinity, or to modulate the acidity/basicity of nearby functional groups in bioactive molecules. ossila.com 4-Bromo-5-fluoro-2-methoxyaniline is a prime example of this class, combining the reactivity of a bromo-substituent with the unique electronic contributions of fluorine and a methoxy (B1213986) group.

Significance as a Synthetic Building Block in Advanced Organic Synthesis

The strategic arrangement of multiple functional groups makes this compound a valuable building block in advanced organic synthesis. Each functional group offers a site for specific chemical transformations, allowing for the construction of complex molecular architectures.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and structurally similar compounds is predominantly directed towards the synthesis of biologically active molecules. Halogenated anilines are key intermediates in the development of pharmaceuticals, particularly in the area of oncology.

For example, substituted anilines are crucial components in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. nih.gov Research has shown that related bromo-fluoro aniline derivatives are used as building blocks for inhibitors of proteins such as anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel quinazoline (B50416) derivatives, a scaffold known for its kinase inhibitory activity. nih.govnih.gov Academic research continues to explore the use of such polysubstituted anilines to create libraries of complex molecules for screening against various biological targets, underscoring their relevance in medicinal chemistry and drug discovery. ossila.com

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFOKKKWMDHLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625089 | |

| Record name | 4-Bromo-5-fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330794-03-1 | |

| Record name | 4-Bromo-5-fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-fluoro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 4 Bromo 5 Fluoro 2 Methoxyaniline

Strategic Approaches to Regioselective Synthesis

The synthesis of 4-Bromo-5-fluoro-2-methoxyaniline, a polysubstituted aniline (B41778), requires precise control over the introduction of substituents to achieve the desired regiochemistry. The directing effects of the amino, methoxy (B1213986), and fluoro groups on the aromatic ring are paramount in devising a synthetic strategy. The amino and methoxy groups are strong activating, ortho- and para-directing groups, which can lead to multiple products if reaction conditions are not carefully controlled. Therefore, regioselective synthesis is critical for isolating the target compound with high purity and yield.

Bromination of 4-Fluoro-5-methoxyaniline Precursors

A primary and effective strategy for synthesizing this compound involves the direct electrophilic bromination of a suitably substituted aniline precursor, such as 5-fluoro-2-methoxyaniline. In this precursor, the powerful ortho-, para-directing influence of the amino group (at position 1) and the methoxy group (at position 2) synergistically directs the incoming electrophile (bromine) to the C4 position, which is para to the amino group and ortho to the methoxy group. The fluoro group at C5 has a less significant directing effect in this context.

The choice of brominating agent is critical for controlling the selectivity of the reaction. While elemental bromine can be used, it is highly reactive and can lead to over-bromination, producing di- or even tri-brominated byproducts, especially with highly activated rings like anilines. youtube.com N-bromosuccinimide (NBS) is a widely used alternative that offers a milder and more selective method for the monobromination of reactive aromatic compounds. thieme-connect.comwku.edu The reaction is often performed in various solvents, and its regioselectivity can be markedly dependent on the reaction medium. thieme-connect.comlookchem.com The use of NBS can be enhanced with catalytic additives. For instance, some methods employ catalysts like ammonium acetate to achieve efficient nuclear monobromination at room temperature. researchgate.net The electrophilicity of NBS can also be increased through coordination with Lewis acidic additives or via halogen bonding with certain organic molecules, allowing for enhanced reactivity under mild conditions. nsf.gov

Temperature is a crucial parameter in controlling the selectivity of the bromination of activated anilines. Lower temperatures, typically in the range of 0–5°C, are employed to moderate the reaction's exothermicity and favor mono-bromination over the formation of multiple substitution products. Conducting the reaction at elevated temperatures can increase the reaction rate but often leads to a decrease in selectivity and the formation of undesired byproducts.

The choice of solvent has a profound impact on both the reaction rate and the regioselectivity of bromination with NBS. thieme-connect.commdma.ch Solvents such as dichloromethane are commonly used. prepchem.com The polarity of the solvent can influence the distribution of isomeric products. thieme-connect.com For example, studies on meta-substituted anilines have shown that in polar solvents, the activating effect of the amino group on the para position is enhanced, while in apolar solvents, a mixture of isomers can be formed. thieme-connect.com Acetonitrile has also been shown to be an effective solvent, increasing the rate of ionic ring bromination compared to less polar solvents like carbon tetrachloride, and often leading to high regioselectivity. mdma.ch

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides mild and selective monobromination of activated rings. | thieme-connect.comwku.edu |

| Temperature | Low (0–5°C) | Moderates reactivity, favors mono-bromination, and reduces byproducts. | |

| Temperature | High (>60°C) | Increases reaction rate but can lead to over-bromination. | |

| Solvent | Dichloromethane | Commonly used solvent for bromination reactions. | prepchem.com |

| Solvent | Acetonitrile | Can increase reactivity and provides high regioselectivity for nuclear bromination. | mdma.ch |

To prevent over-bromination, careful control of the stoichiometry is essential. The use of a precise molar ratio of the brominating agent to the aniline precursor, typically a 1:1 ratio or a slight excess of the aniline, helps to maximize the yield of the desired mono-brominated product. Using an excess of the brominating agent, such as NBS or elemental bromine, significantly increases the likelihood of forming di-brominated byproducts, such as 2,4-dibromo or 4,6-dibromo derivatives, due to the high activation of the aromatic ring by the amino and methoxy substituents.

Alternative Halogenation Strategies

Beyond the direct bromination of a fluoro-methoxyaniline precursor, other synthetic routes can be conceptualized. These alternative strategies might involve introducing the halogen substituents in a different order to achieve the target molecule.

An alternative theoretical approach involves the late-stage fluorination of a bromo-methoxyaniline precursor, such as 4-bromo-2-methoxyaniline. This would require a regioselective fluorination method capable of introducing a fluorine atom at the C5 position. Modern organic synthesis includes various nucleophilic and electrophilic fluorinating reagents that could potentially achieve such a transformation. However, controlling the regioselectivity of fluorination on an already substituted and activated aniline ring presents significant challenges. The directing groups present would influence the position of fluorination, potentially leading to a mixture of isomers. This strategy is less commonly reported for this specific target compared to the more straightforward approach of brominating a fluoro-aniline precursor.

Compound Index

| Compound Name |

|---|

| This compound |

| 5-Fluoro-2-methoxyaniline |

| N-bromosuccinimide (NBS) |

| Dichloromethane |

| Acetonitrile |

| Carbon tetrachloride |

| 4-bromo-2-methoxyaniline |

Direct Halogenation of Aryl Ethers

Direct halogenation of substituted anilines and aryl ethers is a primary strategy for introducing bromine atoms onto the aromatic ring. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, the bromination of 2-methoxyaniline (o-anisidine) can be effectively carried out using 2,4,4,6-tetrabromo-2,5-cyclohexadienone in methylene chloride. In this procedure, maintaining a low temperature (below -5°C) during the addition of the brominating agent is critical to control the reaction's selectivity, leading to the formation of 4-Bromo-2-methoxyaniline in high yield (96%) after purification by silica gel chromatography prepchem.com.

Another widely used and effective brominating agent is N-Bromosuccinimide (NBS). The reaction of a substituted aniline, such as 2-fluoro-3-methoxyaniline, with NBS in a solvent like N,N-dimethyl-formamide (DMF) at room temperature provides a direct route to the corresponding bromo-derivative. This method has been reported to produce 4-Bromo-2-fluoro-3-methoxyaniline in a near-quantitative yield of 98% within three hours chemicalbook.com. The mild conditions and high efficiency make NBS a preferred reagent in many synthetic applications.

These methods highlight that direct halogenation is a viable pathway, where the existing substituents on the aryl ether or aniline direct the position of the incoming bromine atom. The challenge in synthesizing this compound lies in starting with an appropriately substituted precursor to ensure the correct isomer is formed.

Nitration-Reduction Pathways for Aryl Amine Formation

An alternative and commonly employed strategy for the synthesis of complex aryl amines involves the introduction of a nitro group, which is subsequently reduced to an amino group. This two-step pathway offers flexibility in building the desired substitution pattern.

The nitration of an aromatic ring is a classic electrophilic substitution reaction. In the context of synthesizing precursors for this compound, a key intermediate could be a halogenated methoxy-nitrobenzene derivative. For example, a synthetic route might begin with 4-fluoroaniline, which is first protected as an acetanilide google.com. This protected intermediate, N-(4-fluoro-2-methoxyphenyl)acetamide, can then be nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0-5°C) google.com. The directing effects of the existing substituents guide the nitro group to the desired position.

The synthesis of 2-bromo-5-fluoronitrobenzene, another potential precursor, can be achieved through a multi-step process starting from 4-fluoroacetanilide, which undergoes nitration, followed by the replacement of the acetamido group with bromine google.com. The nitration of fluorobenzene itself typically yields a mixture of isomers, with 4-fluoronitrobenzene being the major product over 2-fluoronitrobenzene google.com. Therefore, starting with a more complex, pre-substituted ring is often necessary to achieve the correct isomer for subsequent steps.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents and methods are available, each with its own advantages regarding cost, efficiency, and functional group tolerance.

Metal-Acid Systems: A widely used method for nitro group reduction is the use of metals like iron, tin, or zinc in the presence of an acid. For instance, the reduction of 2-bromo-5-fluoronitrobenzene can be accomplished using iron powder in an acidic medium to produce 2-bromo-5-fluoroaniline google.com. Similarly, tin(II) chloride (SnCl₂) has been used to reduce 3-bromo-4-methoxy nitrobenzene to 3-bromo-4-methoxyaniline, although the cost and consumption of the reagent can be high google.com.

Catalytic Hydrogenation: This is a clean and efficient method that often provides high yields. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. Raney Nickel is a common choice; for example, 4-fluoro-2-methoxy-1-nitrobenzene can be reduced to 4-fluoro-2-methoxyaniline using Raney Ni and hydrogen gas in a methanol solvent google.com. Palladium on carbon (Pd/C) is another highly effective catalyst that can be used with hydrogen gas or with transfer hydrogenation reagents like triethylsilane or formic acid organic-chemistry.org.

Other Reagents: Other modern methods offer high chemoselectivity. For example, tetrahydroxydiboron has been shown to reduce aromatic nitro compounds in water, tolerating sensitive functional groups organic-chemistry.org.

The choice of reduction method often depends on the other functional groups present in the molecule to avoid unwanted side reactions.

| Reduction Method | Reagents | Substrate Example | Advantages | Disadvantages |

| Catalytic Hydrogenation | Raney Ni, H₂ | 4-fluoro-2-methoxy-1-nitrobenzene google.com | High yield, clean reaction | Requires specialized equipment (autoclave) for hydrogen gas |

| Metal in Acid | Iron (Fe) powder | 2-bromo-5-fluoronitrobenzene google.com | Cost-effective, readily available reagents | Can generate significant metal waste |

| Metal Salt | Tin(II) Chloride (SnCl₂) | 3-bromo-4-methoxy nitrobenzene google.com | Effective reducing agent | Expensive, high consumption, potential tin contamination |

| Transfer Hydrogenation | Pd/C, Formic Acid | General nitroarenes organic-chemistry.org | Avoids use of high-pressure hydrogen gas, mild conditions | Catalyst cost |

Yield Enhancement and Purity Control in Synthetic Pathways

Optimizing reaction conditions and implementing robust analytical controls are essential for maximizing product yield and ensuring the high purity required for advanced applications.

Impact of Reaction Parameters on Product Yield

The yield of a chemical reaction is highly sensitive to various parameters, including temperature, reaction time, solvent, and the nature of the catalyst or reagents. Careful optimization of these factors is key to an efficient synthesis.

In direct halogenation reactions, temperature control is paramount. For the bromination of 2-methoxyaniline, chilling the reaction to between -10°C and -5°C significantly improves the yield to 96% by minimizing side reactions prepchem.com. In contrast, the bromination using NBS can be effectively run at room temperature, suggesting the choice of reagent itself can simplify the reaction setup while still achieving excellent yields (98%) chemicalbook.com.

The choice of solvent can also play a critical role. Solvents like dichloromethane and DMF are commonly used for halogenation reactions as they effectively dissolve the reactants and are relatively inert under the reaction conditions prepchem.comchemicalbook.com. In reduction reactions, the choice of solvent can influence catalyst activity and reaction rate. Methanol is often used for catalytic hydrogenations with Raney Nickel google.com.

| Parameter | Condition | Effect on Reaction | Example |

| Temperature | Low Temperature (-10°C to -5°C) | Increases selectivity and yield by minimizing side-product formation. prepchem.com | Bromination of 2-methoxyaniline. prepchem.com |

| Temperature | Room Temperature | Sufficient for reactions with highly reactive reagents like NBS, simplifying the procedure. chemicalbook.com | Bromination with NBS in DMF. chemicalbook.com |

| Reagent | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Effective brominating agent, but may require temperature control. prepchem.com | Synthesis of 4-Bromo-2-methoxyaniline. prepchem.com |

| Reagent | N-Bromosuccinimide (NBS) | Mild and highly efficient brominating agent. chemicalbook.com | Synthesis of 4-Bromo-2-fluoro-3-methoxyaniline. chemicalbook.com |

| Reaction Time | 3 hours | Sufficient time for the reaction to reach completion under specified conditions. chemicalbook.com | Bromination with NBS in DMF. chemicalbook.com |

Chromatographic Techniques for Purity Monitoring (e.g., HPLC, GC-MS)

Ensuring the purity of the final product and intermediates is a critical aspect of synthesis. Chromatographic techniques are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is routinely used to assess the purity of synthesized compounds. For example, the purity of various substituted bromoanilines has been reported to be in the range of 96-99%, as determined by HPLC analysis at a specific wavelength (230 nm) google.com. The inclusion of an HPLC chromatogram in synthetic reports provides clear visual evidence of the product's purity google.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile compounds and can be used to monitor the progress of a reaction by identifying the components present in the reaction mixture at different times. For instance, gas chromatography has been used to determine the ratio of product to starting material in fluorination reactions, allowing for precise calculation of conversion and yield google.com.

These analytical methods provide essential data for reaction optimization, allowing chemists to adjust parameters to maximize the formation of the desired product and minimize impurities. Final product purification is often achieved using techniques like column chromatography, with the purity of the collected fractions confirmed by HPLC or GC-MS.

Strategies for Minimizing Impurities and Side Reactions

In the synthesis of this compound, particularly during the bromination of the aniline precursor, the formation of impurities is a significant concern due to the activating effects of the amine and methoxy groups. The primary side reactions include the formation of di- and poly-brominated products. Several strategies are employed to enhance the regioselectivity and minimize the generation of these undesired byproducts.

A critical strategy is the precise control of reaction parameters. Key variables include:

Temperature: Lowering the reaction temperature can decrease the rate of reaction and reduce the likelihood of over-bromination.

Stoichiometry: Careful control of the molar ratio of the brominating agent to the aniline substrate is essential to favor mono-bromination.

Another effective method to improve selectivity involves the temporary protection of the highly activating amino group. This is commonly achieved by converting the amine into an amide, for instance, through acetylation with acetic anhydride. The resulting acetanilide is less activating than the free amine, which "dampens" the strong activating effect and allows for more controlled and selective bromination at the desired position. Following the bromination step, the acetyl protecting group can be readily removed via hydrolysis to regenerate the amine functionality and yield the target bromoaniline.

The choice of brominating agent and solvent system also plays a crucial role. While elemental bromine can be used, it often leads to mixtures of products. Milder brominating agents, such as N-Bromosuccinimide (NBS), often provide better control and higher yields of the desired isomer, as demonstrated in the synthesis of analogous compounds where NBS in a solvent like dimethylformamide (DMF) is effective.

Table 1: Parameters for Controlling Bromination Selectivity

| Parameter | Strategy for Minimizing Impurities | Rationale |

|---|---|---|

| Temperature | Conduct reaction at low temperatures | Reduces reaction rate, disfavoring over-bromination. |

| Stoichiometry | Use a precise 1:1 molar ratio of substrate to brominating agent | Minimizes the availability of excess brominating agent for subsequent reactions. |

| Protecting Groups | Acetylation of the amine group prior to bromination | Reduces the activating strength of the aniline, leading to more controlled substitution. |

| Reagent Choice | Use of milder brominating agents (e.g., N-Bromosuccinimide) | Offers greater selectivity compared to harsher reagents like elemental bromine. |

Advanced Synthetic Transformations of this compound

The unique arrangement of functional groups—an amine, a methoxy group, and two different halogens (bromine and fluorine)—on the aromatic ring makes this compound a versatile intermediate for constructing more complex molecules. Its distinct reactivity profile allows for a range of advanced chemical transformations, enabling selective functionalization at multiple sites.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace one of the halogen atoms with a nucleophile. In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize this negative charge.

In this compound, both halogen atoms act as electron-withdrawing groups by induction, activating the ring for nucleophilic attack. However, the reactivity of the two halogens as leaving groups in SNAr reactions is not equal. The generally accepted order of leaving group ability in activated SNAr reactions is F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is heavily influenced by the electronegativity of the halogen. The highly electronegative fluorine atom polarizes the C-F bond to a greater extent, making the attached carbon more electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, under SNAr conditions, nucleophilic substitution is expected to occur selectively at the fluorine-bearing carbon.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is one of the most widely used methods. nih.govlibretexts.org

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The first step, oxidative addition of the aryl halide to the Pd(0) catalyst, is highly dependent on the identity of the halogen. The reactivity order for this step is generally I > Br > Cl >> F. The carbon-bromine bond is significantly more reactive in oxidative addition than the highly stable carbon-fluorine bond.

This differential reactivity allows for highly selective functionalization of this compound. Using Suzuki-Miyaura conditions, the bromine atom can be selectively replaced with various aryl, heteroaryl, alkyl, or alkenyl groups from a corresponding boronic acid or ester, while the fluorine atom remains intact. nih.gov This site-selectivity is crucial for the stepwise elaboration of the molecule. nih.gov

Table 2: Suzuki-Miyaura Reaction Optimization Parameters

| Component | Variable | Impact on Reaction |

|---|---|---|

| Catalyst | Palladium source and ligand (e.g., CataCXium A palladacycle) | Choice of ligand can significantly increase yield and substrate scope. nih.gov |

| Solvent | e.g., 2-Methyltetrahydrofuran (2-MeTHF) | Can dramatically improve product yield compared to other solvents. nih.gov |

| Base | Inorganic or organic base | Essential for the transmetalation step. |

| Boron Reagent | Boronic acids or boronic esters | The nature of the R-group determines the coupled product. |

Derivatization of the Amine Functionality

The primary amine group (-NH₂) on the molecule is a key site for a variety of functionalization reactions. Standard transformations for aromatic amines can be readily applied, including:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) yields the corresponding amide. This transformation is also used as a protecting group strategy.

Alkylation: The amine can be alkylated to form secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amine to a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -H, another halogen) through reactions like the Sandmeyer reaction.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable under many reaction conditions. However, it can be cleaved to reveal a phenol (B47542) (hydroxyl group, -OH). This transformation, known as demethylation, is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The resulting phenol can then participate in further reactions, such as O-alkylation or conversion to a triflate for subsequent cross-coupling.

Exploration of Halogen Reactivity for Further Functionalization

The presence of two different halogens with orthogonal reactivity is the most synthetically valuable feature of this compound. This allows for a programmed, stepwise functionalization of the aromatic ring.

First Functionalization (at Bromine): A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) can be performed first. The C-Br bond will react selectively, leaving the C-F bond untouched.

Second Functionalization (at Fluorine): The product from the first step, which now contains a new substituent in place of bromine but retains the fluorine atom, can be subjected to nucleophilic aromatic substitution. This allows for the introduction of a nucleophile at the C5 position.

This sequential approach provides a powerful strategy for synthesizing highly substituted, complex aniline derivatives from a single, readily accessible starting material.

Table 3: Comparative Reactivity of Halogens in this compound

| Reaction Type | More Reactive Site | Less Reactive Site | Rationale |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Carbon-Bromine (C-Br) | Carbon-Fluorine (C-F) | The oxidative addition step is much more facile for C-Br bonds than for the stronger C-F bonds. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Carbon-Fluorine (C-F) | Carbon-Bromine (C-Br) | Fluorine's high electronegativity makes the attached carbon more electrophilic and better stabilizes the intermediate. nih.govyoutube.com |

Spectroscopic and Computational Characterization of 4 Bromo 5 Fluoro 2 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-bromo-5-fluoro-2-methoxyaniline, with the confirmed CAS number 330794-03-1, specific NMR data is crucial for unambiguous characterization. echemi.comfishersci.iethermofisher.com Although public databases and scientific literature extensively reference the use of NMR for this compound's characterization, specific spectral data remains largely proprietary to chemical suppliers and research institutions.

¹H NMR Analysis of Substitution Patterns and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—a bromine atom, a fluorine atom, a methoxy group, and an aniline (B41778) group—creates a unique electronic environment for each aromatic proton, resulting in characteristic chemical shifts.

The coupling constants (J-values) between adjacent protons and between protons and the fluorine atom are particularly informative. The magnitude of these coupling constants helps to establish the relative positions of the substituents on the aromatic ring. For instance, ortho, meta, and para couplings have characteristic ranges. The interaction between the protons and the fluorine atom (¹H-¹⁹F coupling) would further confirm the substitution pattern. While a Certificate of Analysis for this compound has stated that the ¹H NMR spectrum is "Consistent with structure," the detailed spectral data, including chemical shifts (δ) and coupling constants (J), are not publicly available.

Interactive ¹H NMR Data Table (Predicted) Note: The following data is predicted based on analogous structures and general principles of NMR spectroscopy, as specific experimental data is not available in the public domain.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 6.9 - 7.2 | d | J(H-F) = ~7-10 |

| H-6 | 6.7 - 6.9 | d | J(H-H) = ~2-3 |

| OCH₃ | 3.8 - 4.0 | s | - |

¹³C NMR for Carbon Framework Confirmation

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating or -withdrawing nature of the substituents. Furthermore, the carbon atoms bonded to or near the fluorine atom will exhibit characteristic C-F coupling, which is a powerful tool for assigning the signals. As with the proton NMR data, specific experimental ¹³C NMR data for this compound is not publicly accessible.

Interactive ¹³C NMR Data Table (Predicted) Note: The following data is predicted based on analogous structures and general principles of NMR spectroscopy, as specific experimental data is not available in the public domain.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH₂) | 140 - 145 |

| C-2 (C-OCH₃) | 148 - 152 |

| C-3 | 115 - 120 |

| C-4 (C-Br) | 110 - 115 |

| C-5 (C-F) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-6 | 100 - 105 |

Advanced NMR Techniques for Conformational Analysis and Isomerism

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), would be invaluable in confirming the spatial proximity of protons and the connectivity of the proton network, respectively. These techniques could definitively distinguish this compound from its other isomers by establishing through-space and through-bond correlations. For instance, a NOESY experiment could show a correlation between the methoxy protons and the proton at the C-3 position, confirming their proximity. However, no published studies employing these advanced techniques for this specific molecule were found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₇BrFNO), the expected monoisotopic mass is approximately 218.9695 u. HRMS would be able to confirm this mass with high precision, providing strong evidence for the compound's identity. While the use of mass spectrometry for the characterization of this compound is mentioned in chemical supplier documentation, specific HRMS data is not publicly available. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its structure and revealing details about its solid-state packing and intermolecular interactions. To date, there are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of a compound. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is determined by the masses of the atoms and the stiffness of the bonds connecting them. materialsciencejournal.org

Key Vibrational Modes Expected for this compound:

N-H Vibrations: The amino group gives rise to characteristic bands. The asymmetric and symmetric N-H stretching vibrations typically appear in the 3400-3500 cm⁻¹ region. materialsciencejournal.org N-H bending (scissoring) vibrations are found around 1600-1650 cm⁻¹. asianpubs.org

Aromatic Ring Vibrations: C-H stretching modes on the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically occur in the 1400-1600 cm⁻¹ region. asianpubs.org Ring breathing modes are also characteristic.

C-N and C-O Vibrations: The C-N stretching vibration is usually observed in the 1250-1350 cm⁻¹ range. materialsciencejournal.org The C-O stretching of the methoxy group will have its own characteristic bands.

C-X (Halogen) Vibrations: The C-Br and C-F stretching vibrations are expected at lower frequencies. The C-F stretch is typically in the 1000-1400 cm⁻¹ range, while the C-Br stretch is found at much lower wavenumbers, generally below 700 cm⁻¹. asianpubs.org

Substituent-Related Bending Modes: In-plane and out-of-plane bending modes for C-H, N-H, and C-X bonds will populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Representative Vibrational Frequencies (cm⁻¹) for Aniline and Related Compounds

| Vibrational Mode | Aniline (Gas Phase, Experimental) materialsciencejournal.org | 2,5-Dichloroaniline (Calculated, B3LYP) researchgate.net | p-Chloroaniline (Experimental) asianpubs.org |

| N-H Asymmetric Stretch | ~3485 | 3505 | 3481 |

| N-H Symmetric Stretch | ~3404 | 3416 | 3396 |

| N-H Scissoring | ~1621 | 1622 | 1617 |

| C=C Ring Stretch | ~1603, 1501 | 1581, 1476 | 1596, 1493 |

| C-N Stretch | ~1278 | 1285 | 1283 |

Note: This interactive table shows typical frequency ranges for key functional groups. The exact frequencies for this compound would be influenced by the specific electronic environment created by all three substituents.

The positions and intensities of the vibrational bands are highly sensitive to the molecular structure and the electronic effects of the substituents. asianpubs.org The halogens (Br and F) are electron-withdrawing via the inductive effect but electron-donating through the resonance effect. mdpi.com The methoxy group is electron-donating via resonance and weakly electron-withdrawing inductively.

These electronic effects alter the bond strengths and dipole moments, which in turn affects the vibrational frequencies and IR/Raman intensities. For example, the electron-withdrawing nature of the halogens would be expected to influence the C-N bond character and the acidity of the N-H protons, shifting their corresponding vibrational frequencies. nih.gov The position of the substituents (ortho, meta, para) relative to each other and to the amino group is crucial. In this compound, the methoxy group is ortho to the amine, the bromine is para, and the fluorine is meta, creating a unique electronic distribution that would be reflected in its vibrational spectra. Theoretical calculations using methods like DFT are essential for accurately predicting these shifts and making definitive assignments. asianpubs.orgresearchgate.net

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are invaluable for characterizing molecules where experimental data is scarce. mdpi.comacs.org These methods can predict a wide range of properties with reasonable accuracy.

For halogenated anilines, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been successfully used to:

Optimize Molecular Geometry: Calculations can determine the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available. asianpubs.orgresearchgate.net Studies on halosubstituted anilines have shown that these compounds typically exist in a near-planar pyramidal form. researchgate.net

Calculate Vibrational Frequencies: Theoretical frequency calculations are crucial for assigning experimental IR and Raman spectra. researchgate.netasianpubs.org By computing the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. Calculated frequencies are often scaled by empirical factors to improve agreement with experimental values. asianpubs.orgasianpubs.org

Analyze Electronic Properties: Computational methods can map the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This is fundamental to understanding intermolecular interactions like hydrogen and halogen bonding. acs.org Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. researchgate.net

In the context of this compound, a DFT study would elucidate the conformational preferences, particularly the orientation of the methoxy group and the pyramidalization at the nitrogen atom. It would also provide a predicted vibrational spectrum to aid in the analysis of any future experimental data and quantify the electronic impact of the combined F, Br, and OCH₃ substitution on the aniline scaffold.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can provide insights into molecular geometry, reactivity, and various spectroscopic parameters. For a molecule like this compound, with its multiple functional groups (bromo, fluoro, methoxy, and amino), DFT is an essential tool for understanding the interplay of electronic effects.

Fukui indices are chemical descriptors derived from DFT calculations that help in predicting local reactivity. They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks.

Fukui function for nucleophilic attack (f+) : Indicates sites susceptible to attack by nucleophiles (electron-rich species).

Fukui function for electrophilic attack (f-) : Indicates sites susceptible to attack by electrophiles (electron-poor species).

Fukui function for radical attack (f0) : Indicates sites susceptible to attack by radicals.

For halogenated aniline derivatives, DFT calculations can predict reactivity in reactions like cross-coupling. The Fukui indices would identify the most electrophilic and nucleophilic sites on the this compound ring, guiding predictions for its behavior in organic synthesis. The electron-withdrawing nature of the fluoro and bromo groups, combined with the electron-donating methoxy and amino groups, creates a complex reactivity profile that these indices can help elucidate.

| Atomic Site | Expected Reactivity | Rationale |

| Carbon atom bonded to Bromine | Likely electrophilic site | The C-Br bond is a common site for cross-coupling reactions, where the carbon acts as an electrophile. ossila.com |

| Nitrogen atom of the Amine group | Likely nucleophilic site | The lone pair of electrons on the nitrogen atom makes it a primary site for protonation or reaction with electrophiles. |

| Aromatic Ring Carbons | Mixed reactivity | The combination of electron-withdrawing (F, Br) and electron-donating (OCH₃, NH₂) groups influences the electron density around the ring, creating specific sites more prone to electrophilic or nucleophilic aromatic substitution. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations at levels like B3LYP/6-311G** can be used to compute the energies of these orbitals. researchgate.net For substituted anilines, the HOMO-LUMO gap can indicate the potential for intramolecular charge transfer, a property crucial for applications in materials science. researchgate.net

| Compound | HOMO-LUMO Gap (eV) | Significance |

| N-(4-methoxybenzylidene) isonicotinohydrazone | 3.933 - 4.645 | Indicates significant stability and potential for charge transfer. researchgate.net |

| 2-bromo-4-nitroaniline | Not specified, but low gap expected | The strong electron-withdrawing nitro group and donating amino group typically lead to a small energy gap and charge transfer characteristics. researchgate.net |

| Porphyrin derivatives | 4.44 - 4.80 | The positions of functional groups can impact the energy gap due to steric effects influencing orbital overlap. researchgate.net |

Note: The data in this table is for illustrative purposes and does not represent calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netavogadro.cc It is a valuable tool for understanding intermolecular interactions, as it shows the charge distribution and identifies regions of positive and negative potential. researchgate.netavogadro.cc

Red regions : Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack. In this compound, these would be expected around the electronegative fluorine and the lone pairs of the oxygen and nitrogen atoms. researchgate.net

Blue regions : Indicate positive electrostatic potential, poor in electrons. These are sites for nucleophilic attack. These would be expected around the hydrogen atoms, particularly those of the amine group. researchgate.net

Green regions : Indicate neutral or near-zero potential.

The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species, which is fundamental to its chemical and biological activity. researchgate.netresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uba.arbohrium.comchemrxiv.org This method is particularly effective for quantifying and understanding intramolecular interactions, such as hyperconjugation and hydrogen bonding. uba.ar

For this compound, NBO analysis can be used to investigate:

Donor-Acceptor Interactions : It can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor orbital (like a lone pair on the nitrogen or oxygen) to an empty acceptor orbital (like an antibonding C-F or C-Br orbital). These interactions are key to understanding the molecule's conformational preferences and electronic landscape. uba.ar

Intramolecular Hydrogen Bonding : NBO analysis can characterize potential weak hydrogen bonds, such as an N-H···F interaction. nih.gov In molecules where an amine group is positioned near a fluorine atom, a through-space interaction can be observed and quantified. nih.gov The analysis would reveal the orbital overlap between the fluorine lone pair and the N-H antibonding orbital, providing evidence for such an interaction.

Simulation of Spectroscopic Data (NMR, IR, Raman) for Validation

Computational chemistry allows for the simulation of various spectroscopic data. These theoretical spectra can be compared with experimental results to validate the computed molecular structure and provide a more detailed assignment of the observed signals.

NMR (Nuclear Magnetic Resonance) : DFT calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing the simulated spectrum with the experimental one, researchers can confirm the substitution pattern and assign each peak to a specific nucleus. While experimental data for various bromo-fluoro-methoxy anilines exist, the simulation provides a theoretical basis for the observed shifts. beilstein-journals.orgchemicalbook.comchemicalbook.com

IR (Infrared) and Raman Spectroscopy : DFT can calculate the harmonic vibrational frequencies of a molecule. researchgate.net The resulting simulated IR and Raman spectra show the positions and intensities of vibrational bands corresponding to specific bond stretches, bends, and torsions (e.g., N-H stretch, C-F stretch, aromatic C-C stretch). researchgate.net This is invaluable for interpreting complex experimental spectra and confirming the presence of specific functional groups. researchgate.net

| Carbon Environment | Typical Chemical Shift (ppm) | Compound Reference |

| C-Br | 100.46 - 112.52 | 4-Bromo-3-methoxyphenol, 2,4-Dibromophenol beilstein-journals.org |

| C-N | 144.91 - 153.00 | 2-Bromo-5-methoxyphenol derivative beilstein-journals.org |

| C-O (methoxy) | 153.83 - 160.61 | 2-Bromo-4-methoxyphenol, 2-Bromo-5-methoxyphenol beilstein-journals.org |

| O-CH₃ | 55.43 - 56.19 | 3-Bromo-2-(4-methoxyphenyl)tetrahydrofuran, 4-Bromo-3-methoxyphenol beilstein-journals.org |

Note: This table presents experimental data from related compounds to illustrate expected chemical shift ranges and does not represent simulated data for this compound.

Nonlinear Optical (NLO) Properties Investigation

Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion.

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a strong NLO response. DFT calculations are commonly used to compute these properties. researchgate.netresearchgate.net The results are often compared to a standard NLO material like urea (B33335) to gauge their potential. researchgate.net The structure of this compound, with its donor (NH₂, OCH₃) and acceptor (F, Br) groups on an aromatic ring, suggests it could possess NLO activity, which can be theoretically investigated through these calculations.

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) |

| Urea (reference) | 3.87 | 5.01 x 10⁻²⁴ | 0.786 x 10⁻³⁰ |

| p-nitroaniline | Not specified | Not specified | 17.50 x 10⁻³⁰ |

| 2-bromo-4-nitroaniline | Not specified | Not specified | 67.96 x 10⁻³⁰ |

Note: Data is sourced from reference researchgate.net and is provided for illustrative comparison. These are not calculated values for this compound.

Applications of 4 Bromo 5 Fluoro 2 Methoxyaniline in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

4-Bromo-5-fluoro-2-methoxyaniline and its close structural analogs are recognized as key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromo, fluoro, and methoxy (B1213986) groups on the aniline (B41778) ring allows for regioselective reactions, making it an essential component for constructing the core structures of complex therapeutic molecules. The reactivity of the amine group, coupled with the potential for cross-coupling reactions at the bromine-substituted position, offers synthetic chemists a reliable platform for building molecular complexity.

While direct synthesis pathways for many commercial drugs starting from the title compound are proprietary, the utility of closely related aniline derivatives is well-documented. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key starting material in the patented synthesis of Osimertinib, a potent kinase inhibitor. google.com This highlights the importance of the substituted 2-methoxyaniline scaffold in the production of high-value pharmaceuticals. The general class of bromo-anilines serves as a vital precursor in the creation of various pharmaceutical and organic compounds due to the bromine substituent's ability to be functionalized further. chemicalbook.com

Table 1: Related Aniline Intermediates and their Corresponding APIs

| Intermediate Compound | Resulting Active Pharmaceutical Ingredient (API) | Therapeutic Class |

|---|

This table illustrates the role of a structurally similar aniline derivative in the synthesis of a known API.

Development of Kinase Inhibitors and Receptor Modulators

The structural framework of this compound is particularly suited for the development of kinase inhibitors and receptor modulators. The aniline core can act as a hydrogen bond donor and acceptor, a common interaction motif in the ATP-binding pocket of kinases. The various substituents can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when rearranged or mutated, can become a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The development of small-molecule ALK inhibitors has transformed the treatment landscape for patients with ALK-positive tumors.

The isomer of the title compound, 2-Bromo-4-fluoro-5-methoxyaniline, has been identified as a building block in the synthesis of molecules targeting ALK. This demonstrates that the bromo-fluoro-methoxyaniline scaffold is a relevant structure for designing novel ALK inhibitors. This class of compounds provides a foundation for creating libraries of potential inhibitors to screen for enhanced potency and selectivity against both wild-type and mutated forms of the ALK enzyme.

Table 2: Representative Anaplastic Lymphoma Kinase (ALK) Inhibitors

| Inhibitor | Generation | Key Features |

|---|---|---|

| Crizotinib (B193316) | 1st | Targets ALK, ROS1, and MET tyrosine kinases. nih.gov |

| Alectinib | 2nd | Highly selective for ALK; effective against some crizotinib-resistant mutations and shows CNS activity. nih.gov |

| Brigatinib | 2nd | Potent inhibitor of ALK and ROS1; designed to overcome crizotinib resistance. nih.gov |

Rho Kinase Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating cellular processes like contraction, migration, and proliferation. nih.gov Dysregulation of the Rho/ROCK signaling pathway is implicated in various cardiovascular diseases, glaucoma, and cancer, making ROCK an attractive therapeutic target. nih.govnih.gov

While direct synthesis of ROCK inhibitors from this compound is not prominently documented, structurally similar compounds are utilized in their synthesis. The development of ROCK inhibitors often involves scaffolds like quinazolinones and thiazoles, which can be synthesized using aniline derivatives as starting materials. nih.govnih.gov The unique electronic and steric profile of this compound makes it a candidate for incorporation into novel ROCK inhibitor designs aimed at improving isoform selectivity (ROCK1 vs. ROCK2) and potency. rsc.org

Sodium Channel Inhibitors (e.g., Nav1.7, Nav1.8)

Voltage-gated sodium channels, particularly the Nav1.7 and Nav1.8 subtypes, are critical for the transmission of pain signals in the peripheral nervous system. nih.gov This makes them highly validated targets for the development of novel, non-opioid analgesics. Research in this area focuses on discovering subtype-selective inhibitors to avoid the side effects associated with non-selective sodium channel blockade.

The discovery of potent and selective Nav1.7 and Nav1.8 inhibitors has led to the development of complex molecules, such as various sulfonamide and nicotinamide (B372718) derivatives. nih.govnih.gov Although a direct synthetic lineage from this compound to a specific Nav1.7 or Nav1.8 inhibitor is not established in the reviewed literature, the search for new chemical entities is ongoing. The functional groups present on the this compound scaffold make it a plausible, though as yet unreported, building block for generating novel structures for screening against these ion channels.

Sirtuin 6 (SIRT6) Activators and Tumor Suppressor Research

Sirtuin 6 (SIRT6) is a protein deacetylase that plays a crucial role in DNA repair, metabolism, and inflammation, and it is recognized as a tumor suppressor. ossila.comnih.gov Small-molecule activators of SIRT6 are sought after as potential therapeutics for cancer and age-related diseases.

Research has shown that the structurally related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key building block for the synthesis of a class of SIRT6 activators known as MDL compounds (e.g., MDL-800, MDL-801). ossila.com These activators bind to an allosteric site on the SIRT6 enzyme, enhancing its deacetylase activity. ossila.com This finding underscores the importance of the dihalogenated aniline core in designing modulators for this important enzyme, suggesting that this compound could be a valuable scaffold for developing new SIRT6-targeted therapies.

Table 3: Research Findings on SIRT6 Activators Derived from a Related Aniline

| Compound Class | Precursor Building Block | Mechanism of Action |

|---|

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) is a key tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels. nih.gov Inhibiting VEGFR2 signaling is a cornerstone of anti-angiogenic therapy in oncology, effectively cutting off the blood supply that tumors need to grow and metastasize. nih.gov

The 2-methoxyaniline moiety is a significant pharmacophoric fragment found in numerous potent VEGFR2 inhibitors. nih.gov Specifically, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial structural component in at least 25 known VEGFR2 inhibitors. nih.gov This highlights the value of the substituted 2-methoxyaniline core for achieving high-affinity binding within the VEGFR2 active site. Therefore, this compound represents a highly relevant building block for the synthesis of novel VEGFR2 inhibitors, where the bromo and fluoro substituents can be used to fine-tune the molecule's properties to enhance efficacy and selectivity.

DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has garnered considerable attention as a therapeutic target for a range of diseases, including neurodegenerative disorders and certain types of cancer. The development of potent and selective DYRK1A inhibitors is a key area of research. While direct studies on this compound as a DYRK1A inhibitor are not extensively documented, its utility as a key intermediate in the synthesis of such inhibitors is evident from patent literature.

A patent for DYRK1A inhibitors describes the synthesis of thiazolo[5,4-f]quinazoline derivatives. mdpi.com The synthetic route involves the use of a substituted aniline, such as 2-fluoro-4-methoxyaniline, which undergoes bromination as a key step to form an intermediate that is then further elaborated to the final inhibitor scaffold. mdpi.com This process strongly suggests that this compound is a highly plausible and valuable precursor for the synthesis of this class of DYRK1A inhibitors. The bromine atom in the molecule can serve as a handle for further chemical modifications and diversification of the inhibitor library.

Histamine (B1213489) H3 Receptor Modulators

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, H3R modulators, particularly antagonists, are being investigated for the treatment of various neurological and psychiatric disorders. While direct synthesis of H3R modulators from this compound has not been explicitly reported in the reviewed literature, the structural motifs present in this compound are relevant to the design of H3R antagonists. Many known H3R antagonists feature substituted aromatic rings. The bromo- and fluoro- substituents on the aniline ring of this compound can influence the compound's physicochemical properties, such as lipophilicity and electronic character, which are crucial for receptor binding and pharmacokinetic profiles. Further exploration of this compound as a starting material for novel H3R modulators could be a promising avenue for future research.

Antimicrobial Activity Investigations

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Aniline derivatives have been explored as a source of novel antibacterial compounds.

Reduction in Bacterial Viability (e.g., Staphylococcus aureus, Escherichia coli)

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. A study on the antimicrobial efficacy of various aniline derivatives against Vibrio species reported MIC values for several bromo- and chloro-substituted anilines. researchgate.net For example, 4-bromo-3-chloroaniline (B1265746) exhibited a MIC of 125 µg/mL. researchgate.net Although these studies were not conducted on S. aureus or E. coli, they establish that halogenated anilines possess intrinsic antibacterial properties. Further investigation is warranted to determine the specific MIC values of this compound and its derivatives against the clinically important pathogens S. aureus and E. coli.

Anticancer Activity Research

The development of novel anticancer agents remains a critical focus of pharmaceutical research. Substituted anilines serve as important pharmacophores in the design of various anticancer drugs, including kinase inhibitors.

Inhibition of Cancer Cell Line Growth (e.g., breast cancer)

The potential of this compound as a scaffold for anticancer agents is supported by research on related compounds. A commercial source notes that in vitro studies of the isomeric compound 2-Bromo-4-fluoro-5-methoxyaniline have shown its ability to inhibit the growth of breast cancer cell lines through the induction of apoptosis. This suggests that the bromo-fluoro-methoxyphenylamine moiety is a promising structural motif for the development of new breast cancer therapeutics.

Furthermore, a study on a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which can be synthesized from a related bromo-methoxy benzaldehyde, demonstrated moderate activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. nih.gov This finding further supports the potential of bromo-methoxy substituted aromatic compounds in the development of anticancer agents.

Induction of Apoptosis via Caspase Pathway Activation

Currently, specific studies detailing the induction of apoptosis via caspase pathway activation by this compound are not extensively documented in publicly available research. However, the structural motifs present in this compound—namely the halogenated aniline core—are features of significant interest in the design of anticancer agents that function through apoptotic mechanisms.

Research into related bromophenol derivatives has demonstrated that modifications, such as methylation and acetylation, can lead to compounds with significant anticancer properties. For instance, certain synthesized derivatives have been shown to induce apoptosis in leukemia K562 cells. nih.gov The mechanism of apoptosis is a complex, energy-dependent process involving specific signaling cascades. Key enzyme families, such as caspases, are central to this process and are categorized as initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7). The activation of these caspases by a therapeutic agent leads to the systematic dismantling of the cell, including DNA fragmentation and protein degradation.

Given that structurally analogous compounds, such as those based on the 2-bromo-5-methoxyphenyl scaffold, have been synthesized and evaluated for antiproliferative activity, it is plausible that this compound could serve as a valuable intermediate for developing novel agents that target caspase-mediated apoptotic pathways. nih.gov Further investigation is required to determine if this specific compound or its direct derivatives can modulate caspase activity and induce apoptosis in cancer cell lines.

Inflammatory Response Modulation Studies

Reduction of Inflammatory Markers in Animal Models (e.g., arthritis)

Direct evidence from studies using animal models, such as those for arthritis, to evaluate the effect of this compound on inflammatory markers is limited in current scientific literature. Nevertheless, the chemical architecture of this molecule is relevant to the field of anti-inflammatory drug discovery.

The inflammatory process involves the activation of immune cells like macrophages, which release mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines. mdpi.com Compounds that can inhibit the production of these markers are considered to have potential therapeutic value for inflammatory diseases. For example, studies on other methoxyphenol derivatives have shown significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines and in zebrafish larvae models, indicating anti-inflammatory potential. mdpi.com

Furthermore, research into derivatives of 4,5-dihydroisoxazol-5-carboxamide has demonstrated anti-inflammatory activity in formalin-induced edema models in rats, a common method for screening potential anti-inflammatory drugs. rrpharmacology.ru This highlights that scaffolds containing heterocyclic systems, which can be synthesized from aniline derivatives, are actively being explored for their ability to modulate inflammatory responses. The potential of this compound as a precursor for novel anti-inflammatory agents therefore remains an area ripe for investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of derivatives of this compound is intrinsically linked to the nature and position of its substituents on the aniline ring. Structure-Activity Relationship (SAR) studies explore how modifying these functional groups—the bromo, fluoro, methoxy, and amino groups—can tune the pharmacological profile of a molecule.

Fluoro Group: The fluorine atom is a common introduction in medicinal chemistry due to its small size and high electronegativity. Its presence can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also increase the binding affinity of a molecule to its target protein by forming favorable hydrogen bonds or dipole interactions. researchgate.netnih.gov

Bromo Group: The bromine atom is a bulky, lipophilic substituent that can influence a compound's ability to cross cell membranes. It can also serve as a key reactive handle in synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the straightforward introduction of diverse chemical moieties to build more complex molecules. ossila.com In some contexts, the presence of a bromine atom has been correlated with enhanced biological activity.

Methoxy Group: The methoxy (-OCH3) group is an electron-donating group that can influence the electronic environment of the aromatic ring. This can affect how the molecule interacts with its biological target. The methoxy group can also be a site for metabolism (O-demethylation), which can either detoxify the compound or activate it into a more potent form (e.g., a hydroxyl group). The position of the methoxy group relative to the other substituents is critical for determining its impact on activity. nih.gov

Amino Group: The primary amine (-NH2) is a key functional group that often serves as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and receptor interaction. It is also a common synthetic anchor point for building larger molecules, such as amides, sulfonamides, or heterocyclic rings, to explore different chemical spaces and optimize biological activity.

Interactive Data Table: General Impact of Substituents on Biological Efficacy

| Substituent | General Impact on Biological Properties | Synthetic Utility |

| Fluoro (-F) | Increases metabolic stability, enhances binding affinity, modifies lipophilicity. | Often incorporated early in synthesis; can direct aromatic substitution. |

| Bromo (-Br) | Increases lipophilicity, can form halogen bonds, acts as a bulky group. | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck). |

| Methoxy (-OCH3) | Electron-donating, can be a site for metabolism (O-demethylation), influences conformation. | Can direct electrophilic aromatic substitution to ortho/para positions. |

| Amino (-NH2) | Hydrogen bond donor, can be protonated, influences solubility. | Key nucleophile for amide bond formation, diazotization, and heterocycle synthesis. |

Comparison with Structurally Similar Compounds and Analogues

Evaluating this compound in the context of its structural analogues provides insight into its potential applications. Slight changes in the substitution pattern on the aniline ring can lead to significant differences in biological activity.

5-Bromo-4-fluoro-2-methylaniline: This compound replaces the methoxy group of the title compound with a methyl group. It serves as a key intermediate in the synthesis of MDL compounds, which are potent activators of sirtuin 6 (SIRT6). SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, making its activators promising candidates for cancer therapy. echemi.com This suggests that the bromo-fluoro-aniline scaffold is a viable starting point for developing modulators of important cellular enzymes.

2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide Derivatives: These more complex molecules are built from a 2-bromo-5-methoxyaniline (B1269708) core, which lacks the fluorine atom of the title compound. Studies have shown that these derivatives exhibit a range of biological activities, including analgesic and in vitro antiproliferative effects against cancer cells. nih.gov This demonstrates that the bromo-methoxyaniline fragment can be elaborated into diverse, bioactive structures.

Isomeric Analogues: The precise positioning of the substituents is crucial. Isomers such as 2-Bromo-4-fluoro-5-methoxyaniline (CAS 420786-92-1) synquestlabs.com and 2-bromo-5-fluoro-4-methoxyaniline (B1289495) (CAS 445441-58-7) aobchem.com are used as building blocks in organic synthesis. While specific biological data on these isomers is sparse in public literature, their use as intermediates in the design of kinase inhibitors, such as those targeting anaplastic lymphoma kinase (ALK), has been noted in some contexts. Kinase inhibition is a major strategy in modern cancer therapy.

Interactive Data Table: Comparison of this compound and its Analogues

| Compound Name | CAS Number | Structural Difference from Title Compound | Reported Application/Activity |

| This compound | 330794-03-1 | (Reference Compound) | Laboratory reagent, synthetic intermediate. thermofisher.com |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | Methoxy (-OCH3) at position 2 is replaced by a methyl (-CH3) group. | Intermediate for synthesis of SIRT6 activators (anticancer). echemi.com |

| 2-Bromo-5-methoxyaniline | 59557-92-5 | Lacks the fluorine atom. | Precursor for bioactive benzohydrazide (B10538) derivatives (analgesic, antiproliferative). nih.govnih.gov |

| 2-Bromo-4-fluoro-5-methoxyaniline | 420786-92-1 | Isomeric arrangement of substituents. | Synthetic building block. synquestlabs.com |

Chemical Reactivity and Mechanism Studies of 4 Bromo 5 Fluoro 2 Methoxyaniline

Electrophilic and Nucleophilic Sites Determination

The distribution of electron density in the 4-Bromo-5-fluoro-2-methoxyaniline ring defines its reactive sites. The amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups through resonance, increasing the electron density (nucleophilicity) of the aromatic ring. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction, but weakly electron-donating through resonance.

The primary nucleophilic sites are the nitrogen atom of the amine group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. The aromatic ring itself is also nucleophilic, particularly at positions ortho and para to the activating amine and methoxy groups.

The most significant electrophilic site is the carbon atom bonded to the bromine atom. The C-Br bond is polarized towards the more electronegative bromine, making the carbon susceptible to attack by nucleophiles or insertion by a metal catalyst, as seen in cross-coupling reactions.

| Substituent Group | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Key Reactive Site |

|---|---|---|---|---|---|

| -NH₂ (Amine) | 1 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Nucleophilic Nitrogen |

| -OCH₃ (Methoxy) | 2 | Withdrawing | Strongly Donating | Strongly Activating | Nucleophilic Oxygen |

| -Br (Bromo) | 4 | Withdrawing | Weakly Donating | Deactivating | Electrophilic Carbon (C-Br) |

| -F (Fluoro) | 5 | Strongly Withdrawing | Weakly Donating | Deactivating | Influences Ring Electron Density |

Electron-Donating and Accepting Capabilities in Biochemical Interactions

In biochemical contexts, the electronic nature of this compound allows for diverse interactions with biological targets like enzymes and proteins. The molecule's ability to both donate and accept electrons is key to these interactions. The electron-rich aromatic system, along with the hydrogen-bond-donating amine group and hydrogen-bond-accepting methoxy and fluoro groups, can form multiple non-covalent bonds within a receptor or enzyme active site. For instance, analogs of this compound are used to design kinase inhibitors, where these interactions are crucial for binding and modulating protein activity. The presence of both electron-donating groups (-NH₂, -OCH₃) and halogens (-Br, -F) can enhance binding affinity and specificity to cellular targets. mdpi.com

Reaction Mechanisms in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.org The reaction couples the aryl bromide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org The bromine substituent is an excellent leaving group in these reactions. libretexts.org

The catalytic cycle proceeds through three fundamental steps: wikipedia.orglibretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. libretexts.org

Transmetalation : The organic group from the organoboron reagent (e.g., R' from R'-B(OH)₂) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid. libretexts.org

Reductive Elimination : The two organic groups (the aniline (B41778) derivative and the group from the boronic acid) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

| Step | Description | Role of this compound |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond of the organohalide. | Serves as the organohalide, with the Pd catalyst inserting into the C-Br bond. libretexts.org |